5-Bromo-2-ethynyl-1H-imidazole

Physicochemical Properties Molecular Weight Stoichiometry

5-Bromo-2-ethynyl-1H-imidazole (CAS 1246549-89-2) is the only imidazole building block that integrates a terminal C2-alkyne and a C5-bromine in a single, low-molecular-weight scaffold (MW 170.99). This precise orthogonality enables sequential Sonogashira/Suzuki or CuAAC/cross-coupling workflows without intermediate protection steps—a capability that 2-ethynylimidazole or 5-bromoimidazole cannot replicate. Medicinal chemists use it for focused kinase inhibitor libraries and enediyne precursors; materials scientists exploit dual reactivity for post-polymerization functionalization. Source this exact disubstituted imidazole to eliminate redundant synthetic steps, reduce cost-per-compound, and accelerate modular SAR exploration. Standard sizes: 1 g, 5 g, 10 g; purity ≥98%.

Molecular Formula C5H3BrN2
Molecular Weight 170.99 g/mol
Cat. No. B12965594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-1H-imidazole
Molecular FormulaC5H3BrN2
Molecular Weight170.99 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(N1)Br
InChIInChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8)
InChIKeyYKNHUHUNDVPGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynyl-1H-imidazole: Dual-Functional Imidazole Building Block for Cross-Coupling and Click Chemistry


5-Bromo-2-ethynyl-1H-imidazole (CAS: 1246549-89-2, MF: C5H3BrN2, MW: 170.99 g/mol) is a 2,5-disubstituted imidazole derivative bearing a terminal ethynyl group at the C2 position and a bromine atom at the C5 position . This dual-functional architecture distinguishes it from simpler imidazole analogs such as 2-ethynyl-1H-imidazole (MW: 92.10 g/mol) , enabling orthogonal reactivity that is not achievable with mono-functionalized or unsubstituted imidazoles.

Why 5-Bromo-2-ethynyl-1H-imidazole Cannot Be Substituted by Other Imidazole Analogs in Synthetic Workflows


Generic substitution of 5-bromo-2-ethynyl-1H-imidazole with unsubstituted 1H-imidazole, 2-ethynyl-1H-imidazole, or 5-bromo-1H-imidazole fails because these analogs lack the precise dual orthogonal reactivity required for sequential transformations. The C2 terminal alkyne enables Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], while the C5 bromine serves as a handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [2]. Removal of either functional group eliminates one entire synthetic vector, forcing re-optimization of reaction conditions or the introduction of additional protection/deprotection steps. This strict positional and functional complementarity dictates that only the exact compound can fulfill the intended role in multi-step modular syntheses.

Quantitative Differentiation Evidence for 5-Bromo-2-ethynyl-1H-imidazole vs. Closest Analogs


Molecular Weight and Physicochemical Property Differentiation vs. 2-Ethynyl-1H-imidazole

The presence of a bromine atom at the C5 position of 5-bromo-2-ethynyl-1H-imidazole results in a molecular weight of 170.99 g/mol, compared to 92.10 g/mol for the non-brominated analog 2-ethynyl-1H-imidazole . This represents an absolute increase of 78.89 g/mol (85.7% higher mass).

Physicochemical Properties Molecular Weight Stoichiometry

Dual Orthogonal Reactivity Profile: Sonogashira and Suzuki Cross-Coupling Compatibility

5-Bromo-2-ethynyl-1H-imidazole presents two orthogonal reactive sites: a terminal alkyne at C2 suitable for Sonogashira coupling with aryl/vinyl halides, and a C5 bromine amenable to Suzuki-Miyaura coupling with boronic acids [1] [2]. Literature reports for analogous imidazole systems demonstrate Sonogashira coupling yields in the range of 70–93% for 4-alkynylated imidazoles [1]. In contrast, 2-ethynyl-1H-imidazole lacks the C5 halogen handle for Suzuki coupling, while 5-bromo-1H-imidazole lacks the alkyne for click chemistry or alkynylation.

Cross-Coupling Sonogashira Suzuki-Miyaura Modular Synthesis

Regioselective C-5 Bromination Advantage Over Alternative Halogenation Strategies

Electrophilic bromination of 2-substituted imidazoles proceeds with high regioselectivity at the C5 position, as demonstrated in one-pot sequential bromination/Sonogashira protocols [1]. This regioselectivity is a direct consequence of the electronic and steric influence of the C2 substituent. Alternative halogenating agents (e.g., N-chlorosuccinimide or N-iodosuccinimide) may yield different regioselectivity profiles or require more forcing conditions. Quantitative data from analogous systems indicate that C5 bromination can be achieved with >90% regioselectivity under optimized conditions [1], whereas chlorination or iodination may give lower selectivity or require protection of the N1 position.

Regioselectivity Halogenation C-H Functionalization

Thermal and Spectroscopic Differentiation for Fluorescent Material Applications

Alkynylimidazoles, including 5-bromo-2-ethynyl-1H-imidazole, have been computationally and experimentally characterized for their spectroscopic features, demonstrating potential as fluorescent dyes or responsive materials [1]. Computational studies (DFT) indicate that the electrostatic potential surface (EPS) of the triple bond in bromo-alkynylimidazoles falls within the range of -94 to -105 kJ mol⁻¹, which correlates with successful Sonogashira coupling [2]. While direct comparative fluorescence quantum yield data for the bromo derivative vs. non-brominated analog is not available, the presence of the heavy bromine atom is expected to modulate photophysical properties via spin-orbit coupling and heavy-atom effect, a known class-level phenomenon.

Fluorescence Spectroscopy Materials Science

Primary Application Scenarios Where 5-Bromo-2-ethynyl-1H-imidazole Provides Demonstrable Advantage


Modular Synthesis of Kinase Inhibitors via Sequential Orthogonal Cross-Couplings

Medicinal chemists building focused kinase inhibitor libraries can leverage the C2 alkyne for Sonogashira coupling to install aryl/heteroaryl groups, followed by Suzuki-Miyaura coupling at the C5 bromine to introduce additional diversity [1]. This sequential, orthogonal diversification strategy, enabled by the compound's dual reactive handles, reduces the number of synthetic steps compared to mono-functionalized analogs, which would require intermediate protection/deprotection sequences [2].

Construction of Imidazole-Based Fluorescent Probes and Sensors

The combination of an alkynyl group (conjugation handle) and a bromine atom (heavy-atom effect modifier) makes 5-bromo-2-ethynyl-1H-imidazole a valuable precursor for designing environment-sensitive fluorescent probes [1]. Computational and experimental studies on alkynylimidazoles confirm their utility in polymeric matrices [1], and the bromine substituent offers a means to tune photophysical properties via spin-orbit coupling.

Preparation of Imidazole-Containing Polymers via Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate imidazole units into polymer backbones or side chains, while the C5 bromine remains available for post-polymerization functionalization [2]. This dual reactivity is not available with non-brominated ethynylimidazoles, which would lose the ability to further modify the polymer architecture after click conjugation.

Synthesis of Imidazole-Fused Enediynes for Bergman Cycloaromatization Studies

5-Bromo-2-ethynyl-1H-imidazole can serve as a starting point for constructing imidazole-fused enediynes, which undergo thermal Bergman cycloaromatization [2]. The C5 bromine facilitates cross-coupling to install additional alkyne units, and the C2 ethynyl group provides the requisite enediyne framework. This specific substitution pattern is essential for achieving the correct geometry for cyclization.

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